4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S2/c1-2-5-16(6-3-1)13-17-8-10-25(11-9-17)21-20-18(19-7-4-12-26-19)14-27-22(20)24-15-23-21/h1-7,12,14-15,17H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHNVAXQSKGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a pyrimidine precursor under acidic or basic conditions.
Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of Piperidine Ring: The piperidine ring is typically introduced via nucleophilic substitution or reductive amination, using a benzylpiperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene and piperidine moieties can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications at Position 4
Substituents at position 4 significantly influence biological activity and binding affinity. Key analogs include:
Key Observations :
- Chlorine at Position 4 : Serves as a synthetic handle for nucleophilic substitution but lacks intrinsic bioactivity .
- Aniline Derivatives : Exhibit potent EGFR inhibition due to hydrogen bonding with kinase active sites .
- Benzylpiperidine Group : Likely improves pharmacokinetic properties compared to smaller substituents, though specific data are needed .
Modifications at Position 5
The thiophen-2-yl group at position 5 is conserved in many analogs, but variations exist:
Key Observations :
- Thiophen-2-yl : Enhances planarity and electronic interactions, critical for binding to hydrophobic enzyme pockets .
- Phenyl Derivatives : Bulkier substituents (e.g., 3,4-dimethylphenyl) may reduce solubility but improve target specificity .
Research Findings and Data Gaps
- Antimicrobial Activity : Thiophene-containing derivatives (e.g., 8j) exhibit MIC values as low as 12.5 µg/mL against Gram-positive bacteria . The target compound’s benzylpiperidine group may enhance Gram-negative activity, but experimental validation is needed.
- EGFR Inhibition : Aniline-substituted compounds (15c, 15d) outperform erlotinib in binding affinity, suggesting the target compound’s benzylpiperidine group could be optimized for similar efficacy .
Biological Activity
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's mechanism involves the inhibition of specific kinases and induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.63 | CDK9 inhibition |
| HCT116 | 1.32 | Apoptosis induction |
2. Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also shown activity against Mycobacterium tuberculosis. In vitro studies indicated that these compounds could interfere with the bacterial cell wall synthesis by targeting essential genes such as mmpL3, leading to reduced bacterial viability.
3. Cholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In comparative studies, it demonstrated a significant inhibitory effect with an IC50 value lower than many established AChE inhibitors, suggesting potential utility in treating Alzheimer's disease.
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell proliferation.
- Apoptotic Pathways : It triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Antimicrobial Action : By targeting bacterial lipid biosynthesis pathways, it effectively reduces bacterial load.
Case Study 1: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds led to a significant decrease in cell viability in treated MCF-7 and HCT116 cells compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
Case Study 2: Antimycobacterial Activity
In a study focused on Mycobacterium tuberculosis, the compound was tested alongside standard antitubercular agents. It exhibited comparable efficacy with lower cytotoxicity levels at therapeutic concentrations.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multicomponent reactions using catalytic acid conditions. For example, a one-step synthesis involving 4-hydroxycoumarin analogs, aldehydes (e.g., 4-piperidinobenzaldehyde), and thiourea in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst achieves moderate yields (60–80%). Key factors include:
- Catalyst loading : 10 mol% p-TsOH optimizes cyclization .
- Solvent : Ethanol or methanol under reflux improves solubility and reaction homogeneity.
- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade thermally sensitive intermediates.
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (p-TsOH) | 10 mol% | Maximizes cyclization |
| Solvent | Ethanol (reflux) | Balances solubility and reactivity |
| Reaction Time | 8–12 hours | Avoids over-oxidation |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, thiophene protons resonate at δ 6.7–7.2 ppm, while benzylpiperidine signals appear at δ 2.5–3.5 ppm (piperidine CH₂) and δ 7.2–7.4 ppm (aromatic protons) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between exocyclic amine and pyrimidine nitrogen) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 383.0) and purity .
Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Functional Group |
|---|---|---|
| Thiophene C-H | 6.7–7.2 | Thiophene ring |
| Piperidine CH₂ | 2.5–3.5 | Aliphatic piperidine |
| Pyrimidine C=O | 160–165 (¹³C) | Carbonyl group |
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
Answer:
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate physicochemical properties:
- Docking Studies : Molecular docking against targets (e.g., kinase enzymes) identifies potential binding modes. For example, the thiophene and pyrimidine moieties may interact with hydrophobic pockets .
Methodological Steps:
Generate 3D conformers using RDKit or OpenBabel.
Perform docking with AutoDock Vina or Glide.
Validate results with MD simulations (e.g., GROMACS).
Q. How to resolve contradictions in reported biological activity data across studies?
Answer: Discrepancies in IC₅₀ values or efficacy often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293), incubation times, or serum content.
- Compound Purity : Impurities >95% (confirmed via HPLC) are critical for reproducible results .
- Concentration Range : Use a broad range (1 nM–100 µM) to avoid false negatives.
Case Study:
Q. What strategies optimize substituent effects on pharmacological activity?
Answer: Structure-Activity Relationship (SAR) studies focus on:
- Piperidine Substitution : Benzyl groups enhance lipophilicity and blood-brain barrier penetration .
- Thiophene Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) improve kinase inhibition but may reduce solubility .
Table 3: SAR Trends for Key Substituents
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Benzylpiperidine | Increased CNS activity | |
| 5-Thiophene | Enhanced π-π stacking with target enzymes | |
| Chlorophenyl | Higher cytotoxicity |
Q. How to design experiments for evaluating metabolic stability?
Answer:
Q. What crystallographic challenges arise in resolving this compound’s structure?
Answer:
Q. How does solvent polarity impact reaction pathways during synthesis?
Answer:
Q. What are the limitations of current synthetic routes for scale-up?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
